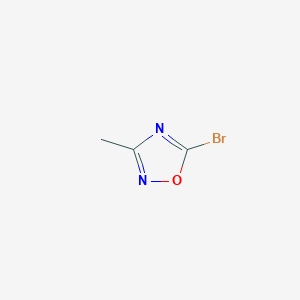
5-Butylpiperidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
5-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Butylpiperidine-2-carboxylic acid hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a butyl group (four carbon atoms long) and a carboxylic acid group . The hydrochloride refers to the presence of a chloride ion, which is often added to improve the stability of the compound .Physical And Chemical Properties Analysis
5-Butylpiperidine-2-carboxylic acid hydrochloride has a molecular weight of 221.72 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemistry
- A study demonstrated the vinylfluoro group as an acetonyl cation equivalent for the stereoselective synthesis of pipecolic acid derivatives, leading to the creation of complex organic structures including piperidine-carboxylic acids. This showcases the utility of related compounds in synthesizing complex molecules (Purkayastha et al., 2010).
- Research on electrocatalytic carboxylation highlighted the synthesis of carboxylic acids from bromopyridines in ionic liquids, indicating potential pathways for creating structurally similar compounds to 5-Butylpiperidine-2-carboxylic acid hydrochloride (Feng et al., 2010).
- The production of chloromethyl)furan-2-carbonyl chloride from biomass-derived furfurals showcases innovative approaches in green chemistry for synthesizing carboxylic acid chlorides, relevant to the synthesis of 5-Butylpiperidine-2-carboxylic acid hydrochloride derivatives (Dutta, Wu, & Mascal, 2015).
Biochemistry and Pharmacology
- A report on the reversible blocking of amino groups with citraconic anhydride and its implications for biochemistry suggests potential biochemical applications of similar carboxylic acid derivatives, offering insights into their reactivity and interaction with biological molecules (Dixon & Perham, 1968).
- The isolation of hydroxypiperidine-2-carboxylic acid from natural sources outlines the significance of similar compounds in natural product chemistry and their potential applications in developing bioactive substances (Hegarty, 1957).
Material Science
- Research on polymeric catalysts for acetalization of carbonyl compounds and esterification of carboxylic acids showcases the utility of related compounds in material science, particularly in catalysis and polymer chemistry (Yoshida, Hashimoto, & Kawabata, 1981).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-butylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXOLWFCMSUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)








![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)


